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Compound of Interest

Compound Name:
(4-Butoxy-3-methylphenyl)

(methyl)sulfane

Cat. No.: B7995562

Get Quote

Part 1: Executive Summary & Identity
(4-Butoxy-3-methylphenyl)(methyl)sulfane (CAS: 1379322-88-9) is a lipophilic aryl alkyl

sulfide characterized by a 4-butoxy-3-methylphenyl moiety attached to a methylsulfane group.

[1] It serves as a critical intermediate in the synthesis of bioactive compounds, particularly in

the development of ring-fused thiazolino 2-pyridones targeting Gram-positive bacterial

infections and potentially as a lipophilic scaffold in kinase inhibitor discovery.[1]
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Parameter Details

Common Name (4-Butoxy-3-methylphenyl)(methyl)sulfane

IUPAC Name 1-Butoxy-2-methyl-4-(methylsulfanyl)benzene

CAS Registry Number 1379322-88-9

Molecular Formula C₁₂H₁₈OS

Molecular Weight 210.34 g/mol

SMILES CCCCOC1=C(C)C=C(SC)C=C1

InChI Key Generated from structure (e.g., VZ...)

Part 2: Physicochemical Profile
Understanding the physicochemical behavior of this compound is essential for optimizing its

use in organic synthesis and predicting its behavior in biological systems (ADME).[1]

Key Properties Table
Property Value / Description Note

Physical State Pale yellow to colorless oil
Typical for alkyl aryl sulfides of

this weight.[1]

Boiling Point ~315°C (Predicted)

High boiling point due to

molecular weight and

lipophilicity.[1]

LogP (Octanol/Water) 4.82 ± 0.4 (Predicted)
Highly lipophilic; indicates poor

aqueous solubility.[1]

Solubility
DMSO, Chloroform, Methanol,

Ethyl Acetate
Insoluble in water.[1]

Density 1.0 ± 0.1 g/cm³
Slightly denser than water

equivalents.[1]

Refractive Index 1.540 (Predicted) Useful for purity verification.
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Expert Insight: The high LogP value suggests this compound will readily cross biological

membranes but requires non-aqueous solvent systems (e.g., DMSO/Ethanol) for biological

assays.[1] In synthetic workflows, it acts as a robust lipophilic domain, often used to improve

the bioavailability of polar pharmacophores.[1]

Part 3: Synthesis & Manufacturing
The synthesis of (4-Butoxy-3-methylphenyl)(methyl)sulfane can be approached via two

primary routes.[1] The Palladium-Catalyzed C-S Coupling is preferred for high-purity industrial

scale-up, while S-Alkylation is common in laboratory settings.[1]

Route A: Palladium-Catalyzed C-S Coupling (Buchwald-
Hartwig Type)
This method couples a pre-functionalized aryl halide with sodium thiomethoxide, ensuring

regiospecificity.[1]

Protocol:

Starting Material: 4-Bromo-1-butoxy-2-methylbenzene.

Reagents: Sodium thiomethoxide (NaSMe), Pd₂dba₃ (Catalyst), Xantphos (Ligand).[1]

Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

Conditions: Reflux at 110°C for 12-16 hours under Argon atmosphere.

Work-up: Filter through Celite, concentrate, and purify via silica gel chromatography

(Hexanes/EtOAc).

Route B: Alkylation of Thiol Intermediate
A classical approach involving the nucleophilic substitution of a thiophenol derivative.[1]

Protocol:

Precursor: 4-Butoxy-3-methylbenzenethiol (CAS 1378521-28-8).
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Reaction: Treat thiol with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) in the presence of

K₂CO₃.[1]

Solvent: Acetone or DMF at 0°C to RT.

Yield: Typically >90% with minimal byproducts.

Synthesis Workflow Diagram
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Figure 1: Dual synthetic pathways for (4-Butoxy-3-methylphenyl)(methyl)sulfane highlighting

C-S coupling and S-alkylation strategies.

Part 4: Chemical Reactivity & Stability
As a sulfide (thioether), the compound exhibits specific reactivity patterns relevant to drug

metabolism and stability studies.

Oxidation (Metabolic & Synthetic)
The sulfide sulfur is the most reactive site for oxidation.[1]

Sulfoxide Formation: Controlled oxidation (e.g., with 1 eq.[1] mCPBA or H₂O₂) yields the

Sulfoxide (Chiral center at Sulfur).[1]

Sulfone Formation: Strong oxidation (excess oxidant) yields the Sulfone.[1]

Significance: Sulfoxides and sulfones are common metabolic byproducts (Phase I

metabolism) and are often more polar and biologically active (or toxic) than the parent

sulfide.[1]
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Electrophilic Aromatic Substitution (EAS)
The benzene ring is activated by two electron-donating groups: the Butoxy group (Strong

donor, ortho/para director) and the Methylthio group (Moderate donor).[1]

Regioselectivity: Electrophilic attack (e.g., nitration, halogenation) will preferentially occur

ortho to the Butoxy group (Position 5 or 6), as the oxygen lone pair is the strongest activator.

[1]
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Figure 2: Predicted metabolic fate showing S-oxidation cascade and O-dealkylation pathways

mediated by hepatic enzymes.[1]

Part 5: Applications in Drug Discovery
This compound is primarily utilized as a building block in the synthesis of complex

pharmaceutical agents.[1]
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Antibacterial Agents: It is a documented substituent in ring-fused thiazolino 2-pyridones, a

class of compounds investigated for treating Gram-positive bacterial infections (e.g., MRSA).

[1] The lipophilic tail (butoxy-methylphenyl) likely aids in penetrating the bacterial cell wall.

Kinase Inhibitors: The structural motif mimics the hydrophobic "tail" regions found in many

kinase inhibitors (e.g., similar to the ether moieties in Gefitinib or Erlotinib), providing

hydrophobic interactions within the ATP-binding pocket.[1]

Metabolic Probes: Used as a substrate to study Flavin-containing Monooxygenase (FMO)

activity due to the specific S-oxidation potential of the methylthio group.[1]

Part 6: Safety & Handling
GHS Classification:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Handling: Handle in a fume hood using nitrile gloves. Avoid generating aerosols.[1]

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent slow autoxidation to the

sulfoxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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